molecular formula C9H7ClN2S B8438350 2-Chloro-7-methylsulfanyl-quinoxaline

2-Chloro-7-methylsulfanyl-quinoxaline

Cat. No.: B8438350
M. Wt: 210.68 g/mol
InChI Key: XOXZNZYEQMZDCJ-UHFFFAOYSA-N
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Description

2-Chloro-7-methylsulfanyl-quinoxaline is a useful research compound. Its molecular formula is C9H7ClN2S and its molecular weight is 210.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7ClN2S

Molecular Weight

210.68 g/mol

IUPAC Name

2-chloro-7-methylsulfanylquinoxaline

InChI

InChI=1S/C9H7ClN2S/c1-13-6-2-3-7-8(4-6)12-9(10)5-11-7/h2-5H,1H3

InChI Key

XOXZNZYEQMZDCJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=NC(=CN=C2C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 7-methylsulfanyl-1H-quinoxalin-2-one (9.23 g, 48.0 mmol, 1.0 eq) in phosphorus oxychloride (36 mL, 384.0 mmol, 8.0 eq) is heated under reflux for 30 minutes. Then the reaction mixture is cooled down to room temperature and the solvent is evaporated. The residue is poured into ice water, the resulting mixture is basified with saturated sodium hydrogen carbonate to pH=8-9 and extracted with ethyl acetate (3×50 mL). The combined organic layers are dried over sodium sulfate, filtered and concentrated to give a crude product that is purified by column chromatography (silica gel, eluent: petroleum ether:dichloromethane, 4:1 to 1:1, v/v) to afford 2-chloro-7-methylsulfanyl-quinoxaline as a green solid (3.41 g, 33% yield).
Quantity
9.23 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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